3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
3-chloro-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S2/c1-7-2-4-8(5-3-7)6-14-10-12-9(11)13-15-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNCHOSCMMKGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=NS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The key differentiating step for the target compound is the introduction of the sulfanyl substituent linked to the 4-methylbenzyl group at position 5 of the thiadiazole ring. This is generally achieved by nucleophilic substitution or thiol-alkylation reactions on a suitable 5-halogenated or 5-hydroxylated 3-chloro-1,2,4-thiadiazole intermediate.
Stepwise Preparation Outline:
Detailed Research Findings on Preparation Parameters
Initiation of Reaction: The addition of aminoacetonitrile to sulfur dichloride is preferred rather than the reverse to optimize yield and purity of the chlorothiadiazole intermediate.
Temperature Effects: Lower reaction temperatures favor formation of monochloro thiadiazoles, while higher temperatures and chlorine saturation favor dichloro derivatives.
Solvent Effects: Use of polar aprotic solvents such as DMF enhances solubility and reaction rate; non-polar solvents like toluene or benzene may be used in subsequent substitution steps.
Reaction Time: Typically, 1-4 hours for initial cyclization and chlorination; sulfanyl substitution reactions may require additional hours under reflux conditions.
Purification Techniques: Steam distillation and fractional vacuum distillation are effective for isolating volatile thiadiazole intermediates; final compounds are often recrystallized from suitable solvents to achieve high purity.
Example Experimental Data (Adapted from Patent Literature)
Summary Table of Key Preparation Parameters
| Parameter | Details | Impact on Synthesis |
|---|---|---|
| Starting materials | Aminoacetonitrile bisulfate, sulfur monochloride/dichloride, 4-methylbenzyl thiol | Determines core thiadiazole and sulfanyl substitution |
| Solvent | DMF, DMAc for cyclization; toluene, benzene for substitution | Solvent polarity affects reaction rate and selectivity |
| Temperature | 0-60 °C for cyclization; reflux for substitution | Controls mono- vs dichloro formation; substitution efficiency |
| Reaction time | 1-20 hours total | Longer times improve conversion but may increase byproducts |
| Purification | Steam distillation, vacuum distillation, recrystallization | Essential for isolating pure compound |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The thiadiazole ring can be reduced to form corresponding dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiadiazoles.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Activity
Research indicates that 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole exhibits promising antimicrobial and antifungal properties. Its mechanism involves interference with microbial cell wall synthesis and metabolic pathways, making it a candidate for developing new antimicrobial agents. In a study focusing on thiadiazole derivatives, compounds similar to this one demonstrated significant inhibitory effects against various pathogens .
Anticancer Potential
The compound's structure allows it to interact with biological targets implicated in cancer progression. Preliminary studies have shown that thiadiazole derivatives can inhibit tumor cell growth, suggesting potential applications in cancer therapy. The incorporation of the 4-methylphenylmethylsulfanyl group enhances its lipophilicity, which may improve its bioavailability and therapeutic efficacy.
Agricultural Applications
Pesticide and Herbicide Development
Due to its biological activity, 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole is being investigated as a potential pesticide or herbicide. Its ability to disrupt metabolic processes in pests makes it a candidate for developing environmentally friendly agricultural chemicals. Studies have shown that certain thiadiazole derivatives possess herbicidal properties that can effectively control weed growth without harming crops .
Materials Science
Development of New Materials
The unique electronic properties of 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole are being explored in materials science for applications in organic electronics and photonics. The compound's ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells. Research is ongoing to optimize its properties for better performance in these applications .
Case Studies
-
Antiviral Activity Against Tobacco Mosaic Virus
A study synthesized several sulfonamide derivatives containing thiadiazole rings to evaluate their antiviral activity against the tobacco mosaic virus (TMV). Among the tested compounds, some exhibited approximately 50% inhibition of TMV replication, indicating the potential of thiadiazoles in agricultural virology . -
Synthesis and Biological Evaluation
Researchers synthesized various derivatives of thiadiazoles to assess their biological activities. The findings suggested that modifications to the thiadiazole structure could enhance antimicrobial efficacy significantly compared to unmodified analogs .
Mechanism of Action
The mechanism of action of 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in the substituent at position 5 (Table 1). These variations impact electronic, steric, and physicochemical properties:
*Calculated based on molecular formula C11H11ClN2S2.
Key Observations :
- Sulfanyl vs. Sulfonyl : Sulfanyl groups (-S-) confer moderate lipophilicity, while sulfonyl (-SO2-) derivatives (e.g., ) are more polar, affecting solubility and membrane permeability.
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 4-methoxyphenyl in ) may improve binding to aromatic enzyme pockets, whereas aliphatic chains (e.g., isobutyl in ) enhance lipid solubility.
Biological Activity
3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole is a compound belonging to the class of thiadiazoles, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 314.814 g/mol
- CAS Number : 690688-75-6
Biological Activities
Thiadiazole derivatives, including 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole, exhibit a wide range of biological activities. The following sections detail these activities.
Anticancer Activity
Research has shown that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance:
- A study on 1,3,4-thiadiazole derivatives demonstrated significant anticancer effects against several cell lines (e.g., HepG-2 and A-549) with IC values indicating potent activity .
- The mechanism involves the inhibition of DNA and RNA synthesis without affecting protein synthesis, targeting key kinases involved in tumorigenesis .
Anticonvulsant Activity
Thiadiazoles have also been investigated for their anticonvulsant properties:
- A series of thiadiazole derivatives were synthesized and tested for their ability to protect against seizures in animal models. Results indicated that many compounds exhibited protective effects in maximal electroshock-induced seizure models .
Antimicrobial Activity
Thiadiazole compounds are known for their antimicrobial properties:
- Studies have reported that these compounds possess significant antibacterial and antifungal activities. For example, they have been effective against various strains of bacteria and fungi .
The biological activity of 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiadiazoles may inhibit enzymes critical for cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
- Interaction with Biological Targets : The heteroatoms in the thiadiazole ring facilitate interactions with various biological targets, enhancing their pharmacological profile .
Case Studies
Several studies highlight the effectiveness of thiadiazole derivatives:
- Study on Anticancer Effects :
- Neuroprotective Effects :
Q & A
Q. What are the primary synthetic routes for 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For instance, 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole derivatives can be prepared by reacting halogenated thiadiazole precursors with boronic acids under palladium catalysis. Reaction conditions such as room temperature and stoichiometric control (1.1 equivalents of boronic acid) enhance regioselectivity at position 5, yielding the desired product in 75% efficiency . Copper-catalyzed thiol-thiadiazole coupling is another method, where cyclohexylthiol reacts with halogenated thiadiazoles under moderate heating (70°C) .
Q. Which techniques are recommended for structural characterization of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and dihedral angles. For example, related thiadiazole derivatives exhibit butterfly-like conformations with dihedral angles between thiadiazole and aryl rings (e.g., 46.3° between two thiadiazole rings) . Computational tools like density functional theory (DFT) complement experimental data to validate molecular geometries and electronic properties . The SHELX suite (e.g., SHELXL for refinement) is widely used for crystallographic analysis .
Q. What are the common chemical reactions involving the sulfanyl group in this compound?
The sulfanyl (-S-) group undergoes oxidation to sulfoxides/sulfones (using H₂O₂ or KMnO₄) and nucleophilic substitution. For example, in 5-(cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole, the sulfur atom reacts with alkyl halides to form thioether derivatives . Reduction with LiAlH₄ or NaBH₄ can yield thiols, though this is less common due to competing ring-opening reactions .
Advanced Research Questions
Q. How can regioselectivity challenges in Suzuki-Miyaura coupling be mitigated during synthesis?
Regioselectivity at position 5 is temperature-dependent. Elevated temperatures favor unintended regioisomers (e.g., 3-methoxy-5-(4-methoxyphenyl)-1,2,4-thiadiazole), while room-temperature reactions (24 hours) improve selectivity for the 5-position. Stoichiometric precision (1:1.1 molar ratio of thiadiazole to boronic acid) and catalyst choice (Pd(PPh₃)₄) further suppress side products . Computational modeling of transition states can also guide reagent design to favor desired pathways.
Q. How do structural variations (e.g., substituents on the aryl group) affect biological activity?
Substitutions on the 4-methylphenyl group modulate antimicrobial and anticancer activity. For instance, electron-withdrawing groups (e.g., -Cl) enhance membrane disruption in bacteria, while bulky substituents (e.g., cycloheptyl) improve binding to enzyme active sites. In 1,3,4-thiadiazole derivatives, 4-methoxyphenyl groups increase antifungal potency by 40% compared to unsubstituted analogs . Structure-activity relationship (SAR) studies using in vitro assays (e.g., MIC for antimicrobial activity) are critical for optimization .
Q. What contradictions exist in crystallographic data for structurally related thiadiazoles?
Discrepancies in dihedral angles between thiadiazole and aryl rings have been reported. For example, in 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole, the dihedral angle between the two thiadiazole rings is 46.3°, whereas similar compounds show angles up to 60° . These variations may arise from packing forces or solvent effects during crystallization, necessitating complementary techniques like NMR or DFT to resolve ambiguities.
Q. What strategies optimize yield in copper-catalyzed thiol-thiadiazole coupling?
Key factors include:
- Catalyst loading : 10 mol% CuI achieves >80% conversion .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Temperature : Moderate heating (70°C) balances kinetics and side reactions.
- Thiol activation : Pre-treatment of thiols with NaH or K₂CO₃ improves nucleophilicity. Continuous flow reactors are recommended for industrial-scale synthesis to maintain consistent conditions and reduce byproducts .
Methodological Guidance
- For crystallographic refinement : Use SHELXL with TWIN/BASF commands to handle twinned data, common in thiadiazole derivatives due to their planar geometry .
- For SAR studies : Combine molecular docking (e.g., AutoDock Vina) with in vitro cytotoxicity assays (e.g., NCI-60 cell line screening) to prioritize synthetic targets .
- For regioselective synthesis : Employ low-temperature reactions (<30°C) and monitor progress via LC-MS to detect regioisomers early .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
